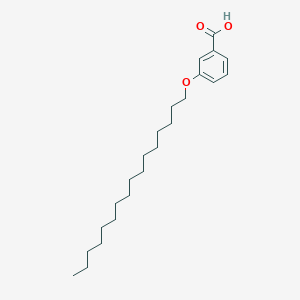

3-(Hexadecyloxy)benzoic acid

Description

Significance of Long-Chain Alkoxybenzoic Acids in Contemporary Chemical Science

Long-chain alkoxybenzoic acids are organic molecules characterized by a benzoic acid core to which a long alkoxyl chain (—O—(CH₂)ₙ—CH₃) is attached. Their significance in modern chemical science stems primarily from their ability to self-assemble into highly ordered structures, most notably thermotropic liquid crystals. researchgate.netnih.gov This behavior is driven by two key molecular features: the rigid benzoic acid group and the flexible long alkyl chain.

The carboxylic acid groups on these molecules readily form strong intermolecular hydrogen bonds, creating a dimeric unit. researchgate.netnih.gov This hydrogen-bonded dimer behaves as a single, elongated, rod-like (calamitic) molecule, which is a fundamental prerequisite for the formation of many liquid crystal phases. researchgate.netnih.gov The long, flexible alkoxy chains provide fluidity and influence the packing of these rod-like units, leading to the emergence of various mesophases (e.g., nematic, smectic) at temperatures between the crystalline solid and the isotropic liquid states. researchgate.nettandfonline.com

The length of the alkoxy chain is a critical determinant of the material's properties. As the chain length increases, the van der Waals interactions between adjacent molecules are enhanced, which tends to stabilize more ordered smectic phases over the less ordered nematic phase. researchgate.net For example, in the 4-alkoxybenzoic acid series, compounds with shorter chains (from propyl to hexyl) typically exhibit only a nematic phase. researchgate.net As the chain length increases (heptyl to hexadecyl), they begin to show both smectic and nematic phases. researchgate.netrasayanjournal.co.in This predictable relationship between molecular structure and macroscopic properties makes long-chain alkoxybenzoic acids ideal model systems for studying the fundamental principles of self-assembly and for designing materials with specific, tunable phase behaviors. nih.gov

Evolution of Research on Benzoic Acid Derivatives: From Fundamental Studies to Functional Materials

The scientific journey of benzoic acid derivatives began with their discovery and the characterization of their fundamental chemical properties. Benzoic acid itself, first described in the 16th century, became a model compound for understanding aromatic chemistry. scilit.com Early research focused on its synthesis, reactivity, and the influence of substituents on the properties of the benzene (B151609) ring and the carboxyl group.

Over time, the focus of research evolved from understanding the molecules themselves to exploiting their properties for practical applications. An early major application was the use of benzoates as food preservatives, a practice that began after their antifungal properties were discovered in 1875. scilit.com In the 20th century, benzoic acid derivatives became crucial industrial intermediates for the synthesis of a vast array of products, including dyes, plasticizers, and pharmaceuticals. scilit.comsigmaaldrich.com

A significant leap in the evolution of this research was the application of benzoic acid derivatives in the field of materials science. The discovery that certain derivatives could form liquid crystals opened a new avenue for creating "functional materials" whose properties could be controlled by external stimuli like temperature or electric fields. pan.pl The 4-alkoxybenzoic acids, in particular, have been extensively studied since the mid-20th century as classic examples of hydrogen-bonded liquid crystals. This research has paved the way for their use in more complex systems, such as liquid crystal polymers, shape-memory composites, and supramolecular assemblies where they are combined with other molecules to induce or modify liquid crystalline behavior. This transition from simple chemical intermediates to key components in advanced functional materials marks a critical evolution in the scientific narrative of benzoic acid derivatives.

Research Imperatives and Specific Relevance of 3-(Hexadecyloxy)benzoic Acid

Within the broader family of alkoxybenzoic acids, the position of the alkoxy chain on the benzene ring (positional isomerism) has a profound effect on the molecule's shape and its ability to form ordered phases. The vast majority of research has concentrated on 4-(para)-substituted isomers because their linear, rod-like geometry is highly conducive to the packing required for liquid crystal formation. tandfonline.comresearchgate.net

The specific relevance of 3-(Hexadecyloxy)benzoic acid , a meta-substituted isomer, lies in its deviation from this ideal linear shape. The attachment of the long hexadecyloxy chain at the meta-position results in a "bent" or "kinked" molecular geometry. This makes it more difficult for the molecules to pack efficiently into the layered (smectic) or orientationally ordered (nematic) structures characteristic of their para-isomers. researchgate.net Consequently, meta-substituted alkoxybenzoic acids are generally less likely to be liquid crystalline or may exhibit mesophases with lower stability and at different temperatures compared to their para-counterparts.

The study of compounds like 3-(Hexadecyloxy)benzoic acid is driven by the imperative to develop a comprehensive understanding of structure-property relationships. By comparing the properties of meta-isomers with their more-studied para-isomers, researchers can probe the precise geometric requirements for self-assembly. While specific experimental data for 3-(Hexadecyloxy)benzoic acid is not widely published, its study serves several key research purposes:

It provides crucial data points for testing and refining theoretical models of liquid crystal formation.

It helps delineate the geometric boundaries between crystalline, liquid crystalline, and isotropic liquid states.

The bent shape is a feature in certain advanced liquid crystal phases, such as the twist-bend nematic phase, making such isomers potentially interesting building blocks for novel materials. nih.gov

A plausible synthetic route for 3-(Hexadecyloxy)benzoic acid involves a two-step process starting from 3-hydroxybenzoic acid. First, the carboxylic acid is protected via esterification (e.g., using methanol (B129727) and an acid catalyst). Second, the resulting methyl 3-hydroxybenzoate undergoes a Williamson ether synthesis, where the phenolic hydroxyl group is reacted with a long-chain alkyl halide (1-bromohexadecane) in the presence of a base like potassium carbonate. The final step is the hydrolysis of the ester group to yield the desired 3-(Hexadecyloxy)benzoic acid. pan.pl

While detailed research findings on 3-(Hexadecyloxy)benzoic acid are scarce, its fundamental properties can be cataloged.

Physicochemical Properties of 3-(Hexadecyloxy)benzoic acid

| Property | Value |

|---|---|

| CAS Number | 67389-66-6 |

| Molecular Formula | C₂₃H₃₈O₃ |

| Molecular Weight | 362.558 g/mol |

For comparative purposes, the well-characterized properties of its para-isomer, 4-(Hexadecyloxy)benzoic acid, are provided below, illustrating the typical thermal data acquired for this class of compounds.

Thermal and Physical Properties of 4-(Hexadecyloxy)benzoic acid

| Property | Value |

|---|---|

| CAS Number | 15872-48-7 |

| Molecular Formula | C₂₃H₃₈O₃ |

| Molecular Weight | 362.5 g/mol |

| Phase Transitions | Crystalline Solid → Smectic C rasayanjournal.co.in |

| Smectic C → Nematic rasayanjournal.co.in |

Properties

Molecular Formula |

C23H38O3 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

3-hexadecoxybenzoic acid |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-22)23(24)25/h16-18,20H,2-15,19H2,1H3,(H,24,25) |

InChI Key |

SOPXDWKIHUVGSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Hexadecyloxy Benzoic Acid

Strategic Approaches to the Synthesis of 3-(Hexadecyloxy)benzoic Acid

The synthesis of 3-(Hexadecyloxy)benzoic acid is primarily achieved through well-established organic reactions, with etherification being the key step. The strategic choice of precursors and reaction pathways is crucial for achieving high yields and purity.

Etherification Routes from Substituted Benzoic Acid Precursors

The most common and direct route to synthesize 3-(Hexadecyloxy)benzoic acid involves the Williamson ether synthesis. masterorganicchemistry.combyjus.com This method is an SN2 reaction where an alkoxide ion reacts with a primary alkyl halide. masterorganicchemistry.com For the synthesis of the target molecule, the typical precursors are a derivative of 3-hydroxybenzoic acid and a 1-halo-hexadecane (e.g., 1-bromohexadecane (B154569) or 1-iodohexadecane).

A general and effective strategy involves a three-step process to protect the carboxylic acid functional group, perform the etherification, and finally deprotect the acid. rasayanjournal.co.in

Esterification: The carboxylic acid group of 3-hydroxybenzoic acid is first protected, commonly by converting it into a methyl or ethyl ester. This prevents the acidic proton from interfering with the base-catalyzed etherification step. rasayanjournal.co.in

Etherification: The resulting 3-hydroxybenzoate ester is then treated with a strong base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming an alkoxide. This is followed by the addition of a hexadecyl halide. The reaction is typically heated in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 substitution. byjus.comrasayanjournal.co.in

Hydrolysis: The final step is the saponification (hydrolysis) of the ester group, usually with an aqueous base like potassium hydroxide (B78521) (KOH), followed by acidification to yield the final product, 3-(Hexadecyloxy)benzoic acid. rasayanjournal.co.in

The conditions for the Williamson ether synthesis are critical for its success. The reaction is typically conducted at temperatures ranging from 50-100 °C. byjus.com As it is an SN2 reaction, primary alkyl halides like 1-bromohexadecane are preferred to minimize competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

Table 1: General Etherification Strategy for 3-Alkoxy Benzoic Acids

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | 3-hydroxybenzoic acid, Methanol (B129727) (MeOH), conc. H2SO4, Reflux | Protection of the carboxylic acid group. rasayanjournal.co.in |

| 2 | Etherification | 3-hydroxy methyl benzoate, Alkyl halide, K2CO3, Acetone, Reflux | Formation of the ether linkage via Williamson synthesis. rasayanjournal.co.in |

Ester and Amide Formation as Intermediates or Derivatives

Ester and amide functionalities play a dual role in the chemistry of 3-(Hexadecyloxy)benzoic acid; they can be temporary intermediates used during synthesis or stable final derivatives with specific applications.

As Intermediates: As detailed in the etherification route, a methyl or ethyl ester of 3-hydroxybenzoic acid serves as a crucial intermediate. rasayanjournal.co.in The ester group protects the carboxylic acid from the basic conditions required for the Williamson ether synthesis, ensuring that the phenolic hydroxyl is the only reactive site for alkylation. Once the hexadecyloxy chain is installed, the ester is easily hydrolyzed back to the carboxylic acid.

As Derivatives: The carboxylic acid group of 3-(Hexadecyloxy)benzoic acid can be readily converted into a wide range of ester and amide derivatives.

Ester Derivatives: Esterification can be achieved through various methods, including the Fischer esterification with an alcohol under acidic catalysis or reaction with an alkyl halide in the presence of a base. academicpublishers.org For more complex or sensitive alcohols, coupling agents or the Mitsunobu reaction can be employed. orgsyn.org These ester derivatives are useful in applications such as liquid crystals and cosmetics. google.comnih.gov For instance, related long-chain alkoxy benzoic acids have been esterified to create sebosuppressive agents for cosmetic preparations. google.com

Amide Derivatives: Amide bonds are typically formed by reacting the carboxylic acid with an amine. numberanalytics.com This transformation often requires activating the carboxylic acid, for example, by converting it to an acid chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). numberanalytics.com Direct condensation of the acid and amine is also possible at high temperatures or with specific catalysts like TiCl4. rsc.orgnih.gov The resulting amides can serve as precursors to other complex molecules or possess biological activity themselves.

Derivatization and Functionalization Strategies for 3-(Hexadecyloxy)benzoic Acid Analogs

The basic structure of 3-(Hexadecyloxy)benzoic acid can be extensively modified to create a diverse library of analogs with tailored properties. These strategies include appending various chemical groups or conjugating the molecule to larger structures.

Introduction of Aromatic and Heterocyclic Moieties

The aromatic core of 3-(Hexadecyloxy)benzoic acid can be further functionalized, or the carboxylic acid group can be used as a handle to introduce new aromatic and heterocyclic rings. These modifications are critical for developing materials with specific electronic, optical, or biological properties, such as liquid crystals or potential drug candidates. researchgate.netnih.gov

One common strategy involves converting the benzoic acid to a benzohydrazide (B10538), which can then be cyclized to form heterocyclic rings like 1,3,4-oxadiazoles. researchgate.net Another approach is to use metal-catalyzed cross-coupling reactions to attach aromatic or heteroaromatic groups to the benzoic acid ring. ekb.eg For example, derivatives of benzoic acid are used to synthesize novel compounds containing thiazole (B1198619) or indole (B1671886) moieties. researchgate.netnih.gov

Table 2: Examples of Heterocyclic Moieties in Benzoic Acid Derivatives

| Heterocyclic Moiety | Synthetic Precursor/Method | Potential Application | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Cyclization of a benzohydrazide derivative | Liquid crystals, Optical materials | researchgate.netresearchgate.net |

| 1,3,4-Thiadiazole | Reaction with thiosemicarbazide (B42300) followed by cyclization | Liquid crystals | researchgate.net |

| Indole | Coupling of a bromo-indole with a benzoic acid derivative | Enzyme inhibitors | nih.gov |

Conjugation with Macromolecules and Amphiphiles

The defining feature of 3-(Hexadecyloxy)benzoic acid is its amphiphilic nature, possessing a hydrophilic benzoic acid head and a long, hydrophobic hexadecyl tail. This structure makes it an ideal building block for creating larger, self-assembling systems.

It can be conjugated to macromolecules like polyethylene (B3416737) glycol (PEG) or polymers such as ε-polylysine. researchgate.netacs.orgresearchgate.net For example, related di- and tri-(hexadecyloxy)benzoyl chlorides have been reacted with PEG to form amphiphilic dendron-coil macromonomers. researchgate.netacs.org These conjugates often self-assemble in solution to form micelles or other nanostructures, which can be used for applications like drug delivery. rsc.org The synthesis of such conjugates typically involves forming an ester or amide linkage between the benzoic acid (or its activated form) and a functional group on the macromolecule. researchgate.netacs.org

Optimization of Reaction Pathways and Control of Selectivity

The efficiency and selectivity of the synthetic and derivatization reactions involving 3-(Hexadecyloxy)benzoic acid are paramount for practical applications. Optimization involves systematically adjusting reaction parameters to maximize yield and purity while minimizing side products. prismbiolab.com

Key Optimization Strategies:

For Etherification: In the Williamson synthesis, selectivity for substitution over elimination is controlled by using a primary alkyl halide and carefully choosing the base and solvent. masterorganicchemistry.com The temperature must be controlled to prevent side reactions.

For Esterification/Amidation: For direct condensation reactions, catalysts and conditions can be optimized. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields for Fischer esterification. academicpublishers.org In amide formation, the choice of coupling agent and solvent is crucial to ensure high conversion and prevent racemization if chiral centers are present. numberanalytics.comnih.gov

For Derivatization: When introducing new functional groups onto the aromatic ring, controlling the regioselectivity is essential. This is often achieved by using directing groups or specialized catalytic systems, such as those developed for site-selective C-H functionalization of benzoic acid derivatives. researchgate.net

Methodologies like "Design of Experiments" (DoE) offer a statistical approach to systematically screen and optimize multiple reaction parameters (e.g., temperature, catalyst loading, reagent concentration) simultaneously, leading to a robust and efficient process. prismbiolab.com

Molecular Interactions and Supramolecular Self Assembly of 3 Hexadecyloxy Benzoic Acid Systems

Intermolecular Hydrogen Bonding Characteristics

Hydrogen bonding, particularly involving the carboxylic acid functional group, is a primary directional force in the self-assembly of 3-(Hexadecyloxy)benzoic acid. This interaction is fundamental to the formation of predictable and stable supramolecular motifs.

Consistent with the behavior of most carboxylic acids, the carboxylic acid moieties of 3-(Hexadecyloxy)benzoic acid readily form hydrogen-bonded dimers. figshare.comaskfilo.com This association is a highly stable and common supramolecular synthon. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a centrosymmetric eight-membered ring. researchgate.net This robust dimeric pairing is a dominant feature in the crystal structure and solution-phase aggregation of benzoic acid and its derivatives, effectively creating a larger, less polar building block for further assembly. figshare.comaskfilo.com The formation of these dimers is a critical initial step that influences the subsequent packing and ordering of the molecules into larger architectures. researchgate.net

| Interaction Type | Moiety Involved | Typical Bond Length (Å) |

| Intermolecular H-Bond | Carboxylic Acid (O-H···O) | 2.6 - 2.8 |

Note: The data in this table is representative of carboxylic acid dimers and may vary slightly for the specific compound.

Non-Covalent Forces in Organized Structures

Beyond the primary hydrogen bonds, a variety of other non-covalent forces are instrumental in the organization and stabilization of 3-(Hexadecyloxy)benzoic acid assemblies. These interactions, though individually weaker than hydrogen bonds, collectively contribute to the thermodynamic stability of the resulting supramolecular structures.

The benzene (B151609) rings of 3-(Hexadecyloxy)benzoic acid molecules participate in π-π stacking interactions, which are a significant cohesive force in the assembly of aromatic compounds. nih.govmdpi.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. nih.gov In many benzoic acid derivatives, the hydrogen-bonded dimers further organize into stacks or layers where the aromatic cores are arranged in a parallel-displaced or slip-stacked fashion. figshare.com This arrangement helps to minimize repulsive interactions and maximize attractive dispersion forces. nih.gov The extent and geometry of π-π stacking are influenced by the substitution pattern on the benzene ring, with the hexadecyloxy group impacting the relative orientation of the aromatic planes.

| Interaction Parameter | Description | Typical Distance (Å) |

| π-π Stacking Distance | Interplanar distance between aromatic rings | 3.3 - 3.8 |

Note: The data in this table is representative of typical π-π stacking interactions.

The hydrophobic effect is a major driving force for the self-assembly of 3-(Hexadecyloxy)benzoic acid, particularly in polar environments. wikipedia.orgyoutube.com The long, nonpolar hexadecyl chains are "water-fearing" and tend to aggregate to minimize their contact with polar molecules, a process driven by an increase in the entropy of the surrounding system. wikipedia.orglibretexts.org In the solid state, this tendency manifests as the efficient packing of the aliphatic tails. The chains often align parallel to one another, leading to a high degree of order. This can involve interdigitation, where the chains from opposing layers of molecules fit into the spaces between chains in the adjacent layer. This interlocking arrangement maximizes van der Waals interactions along the length of the chains, contributing significantly to the stability of the layered or lamellar structures commonly observed for such amphiphilic molecules.

Solvent Effects on Molecular Aggregation and Equilibrium

The solvent environment plays a pivotal role in dictating the aggregation state and equilibrium of 3-(Hexadecyloxy)benzoic acid systems. The polarity of the solvent and the nature of solute-solvent interactions are key determinants of the resulting supramolecular architectures.

Influence of Solvent Polarity on Self-Association States

The self-association of benzoic acid derivatives is highly sensitive to solvent polarity. In apolar solvents or those with a low hydrogen bond acceptor propensity, benzoic acid derivatives readily form hydrogen-bonded dimers through their carboxylic acid groups. Conversely, in solvents with a higher hydrogen bond acceptor propensity (β > 0.3), the solvent molecules interact with the carboxylic group, effectively screening the sites required for self-association into dimers.

While direct studies on 3-(Hexadecyloxy)benzoic acid are limited, research on the closely related isomer, 4-hexadecyloxybenzoic acid, reveals that in nonpolar solvents like dodecane, the molecules form cyclic hydrogen-bonded dimers. These dimers serve as the fundamental building blocks for further assembly. As the concentration increases, these dimers can aggregate into larger structures. In more polar environments, the equilibrium can shift away from these well-defined dimeric structures due to competitive hydrogen bonding with the solvent.

The table below summarizes the expected influence of solvent polarity on the self-association of 3-(Hexadecyloxy)benzoic acid, based on the behavior of analogous compounds.

| Solvent Type | Predominant Self-Association State | Driving Interactions |

| Nonpolar (e.g., Dodecane, Toluene) | Hydrogen-bonded dimers and higher-order aggregates | Hydrogen bonding between carboxylic acid groups, van der Waals interactions between alkyl chains |

| Polar Aprotic (e.g., DMSO, THF) | Solvated monomers or weakly associated species | Competitive hydrogen bonding between solute and solvent |

| Polar Protic (e.g., Methanol (B129727), Ethanol) | Solvated monomers and potentially some dimeric species | Strong solute-solvent hydrogen bonding |

Competitive Solute-Solvent Interactions

Competitive interactions between the solute (3-(Hexadecyloxy)benzoic acid) and the solvent molecules are crucial in determining the final aggregated state. Solvents capable of acting as strong hydrogen bond acceptors can disrupt the hydrogen bonds between the carboxylic acid moieties, thus inhibiting the formation of the characteristic dimers. For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) are known to form strong hydrogen bonds with the carboxylic acid protons of benzoic acid derivatives.

Hierarchical Self-Assembly in Condensed Phases and at Interfaces

The self-assembly of 3-(Hexadecyloxy)benzoic acid is a hierarchical process, where primary molecular associations lead to the formation of larger, more complex, and functional nanostructures. This process is evident in both bulk solutions (condensed phases) and at interfaces.

Formation of Ordered Micellar and Vesicular Architectures

In aqueous solutions, the amphiphilic nature of 3-(Hexadecyloxy)benzoic acid is expected to drive the formation of micelles and vesicles. At concentrations above the critical micelle concentration (CMC), the molecules will aggregate to sequester their hydrophobic hexadecyl tails from the water, while exposing their hydrophilic carboxylic acid head groups to the aqueous environment. This can lead to the formation of spherical or cylindrical micelles.

Under specific conditions of concentration, pH, and temperature, these micelles can further organize into bilayer structures, which then close upon themselves to form vesicles. Vesicles are hollow spherical structures enclosing a small amount of the aqueous solvent, and their formation is a hallmark of many single-chain amphiphiles. The stability and morphology of these aggregates are influenced by the molecular packing of the amphiphiles.

Nanotape and Nanotube Formation from Amphiphilic Conjugates

While direct evidence for nanotape and nanotube formation from 3-(Hexadecyloxy)benzoic acid is not prominent, the molecular structure is conducive to such assemblies, as seen in other amphiphilic systems. The formation of nanotapes is often driven by the ordered packing of the hydrophobic segments and π-π stacking interactions if aromatic moieties are favorably positioned. For molecules like 3-(Hexadecyloxy)benzoic acid, the initial formation of hydrogen-bonded dimers can lead to extended, flat, tape-like structures.

These nanotapes can, under certain conditions, curve and close to form nanotubes. This process is often influenced by factors such as molecular chirality (if present), solvent conditions, and temperature. The morphology of these self-assembled structures can be tuned by modifying the molecular design, such as the length of the hydrophobic tail or the nature of the head group.

Surface-Supported Supramolecular Ordering

At the solid-liquid or air-water interface, 3-(Hexadecyloxy)benzoic acid can form highly ordered two-dimensional (2D) supramolecular structures. On a solid substrate like highly oriented pyrolytic graphite (B72142) (HOPG), the molecules are expected to lie flat on the surface, with the long alkyl chains aligning to maximize van der Waals interactions. The carboxylic acid groups can form intermolecular hydrogen bonds, leading to the formation of well-defined linear or lamellar patterns.

The choice of solvent significantly influences the packing of these molecules on the surface. Studies on a similar molecule, 3,8-bis-hexadecyloxy-benzo[c]cinnoline, have shown that polar solvents can induce a different molecular configuration and packing arrangement compared to nonpolar solvents. This highlights the tunability of surface-supported supramolecular structures by altering the solvent environment.

Advanced Characterization of 3 Hexadecyloxy Benzoic Acid and Its Assemblies

Spectroscopic Methodologies for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are pivotal in determining the molecular structure and analyzing the intermolecular interactions of 3-(Hexadecyloxy)benzoic acid. These methods provide detailed insights into the compound's conformation, dynamics, and the nature of its self-assembled structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-(Hexadecyloxy)benzoic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, benzoic acid, shows characteristic signals for the aromatic protons and the carboxylic acid proton. The aromatic protons typically appear in the range of 7.3-8.2 ppm, with their splitting patterns revealing their positions on the benzene (B151609) ring. docbrown.info The carboxylic acid proton is highly deshielded and appears as a broad singlet at a downfield chemical shift, typically between 10-12 ppm, a distinctive feature for carboxylic acids. libretexts.org For 3-(Hexadecyloxy)benzoic acid, additional signals corresponding to the long alkyl chain would be observed in the upfield region of the spectrum. The methylene (B1212753) protons of the hexadecyloxy chain would show characteristic multiplets, while the terminal methyl group would appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For benzoic acid, distinct signals are observed for the carboxyl carbon, the ipso-carbon (the carbon attached to the carboxyl group), and the other aromatic carbons. docbrown.info In 3-(Hexadecyloxy)benzoic acid, the carbon attached to the oxygen of the ether linkage would be significantly deshielded. The numerous methylene carbons of the hexadecyloxy chain would appear in a clustered region of the spectrum. For instance, in a similar compound, 4-hexyloxybenzoic acid, the carbon signals can be clearly assigned, demonstrating the utility of ¹³C NMR in structural confirmation. researchgate.net The chemical shifts in ¹³C NMR are measured relative to a standard, tetramethylsilane (B1202638) (TMS), which is assigned a value of 0.0 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Hexadecyloxy)benzoic Acid This table is illustrative and based on typical chemical shift ranges for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~170 |

| Aromatic Protons/Carbons | 7.0 - 8.0 (m) | 115 - 160 |

| -OCH₂- (alpha to oxygen) | ~4.0 (t) | ~68 |

| Alkyl Chain (-CH₂-)n | 1.2 - 1.8 (m) | 22 - 32 |

| Terminal Methyl (-CH₃) | ~0.9 (t) | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Signatures and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are essential for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding, in 3-(Hexadecyloxy)benzoic acid.

Infrared (IR) Spectroscopy: The IR spectrum of carboxylic acids is characterized by several distinct absorption bands. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer formation between two carboxylic acid molecules. docbrown.info The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, usually between 1730 and 1700 cm⁻¹ for saturated carboxylic acids. spectroscopyonline.com For aromatic carboxylic acids, this peak is often shifted to a slightly lower wavenumber (1710-1680 cm⁻¹) due to conjugation. spectroscopyonline.com Additionally, C-O stretching vibrations are found in the 1320-1210 cm⁻¹ region. spectroscopyonline.com The presence of the long alkyl chain in 3-(Hexadecyloxy)benzoic acid would be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. It is particularly useful for studying the carbon skeleton and C-C bond stretching vibrations. researchgate.net In the context of benzoic acid and its derivatives, Raman spectroscopy can be used to analyze the O-H stretching vibrations and hydrogen bonding. researchgate.net

Table 2: Characteristic IR Absorption Bands for 3-(Hexadecyloxy)benzoic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (in carboxylic acid dimer) | Stretching | 2500 - 3300 | Strong, Very Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 2960 | Strong |

| C=O (conjugated carboxylic acid) | Stretching | 1680 - 1710 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (in carboxylic acid) | Stretching | 1210 - 1320 | Strong |

| O-H (out-of-plane bend) | Bending | 900 - 960 | Broad, Medium |

Mass Spectrometry (MS) for Compositional Verification

Mass spectrometry is employed to confirm the molecular weight and elemental composition of 3-(Hexadecyloxy)benzoic acid. The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).

In the mass spectrum of benzoic acid, the molecular ion peak [M]⁺ is observed at m/z 122. youtube.com A prominent fragment is often seen at m/z 105, corresponding to the loss of a hydroxyl radical (•OH). youtube.comdocbrown.info Another significant fragment at m/z 77 is attributed to the phenyl cation [C₆H₅]⁺. youtube.com For 3-(Hexadecyloxy)benzoic acid (molecular weight: 362.55 g/mol ), the molecular ion peak would be expected at m/z 362 or 363 for the protonated molecule [M+H]⁺. sigmaaldrich.com Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the alkyl chain.

Table 3: Expected Mass Spectrometry Fragments for 3-(Hexadecyloxy)benzoic Acid

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 362 | [C₂₃H₃₈O₃]⁺ | Molecular Ion (M⁺) |

| 363 | [C₂₃H₃₉O₃]⁺ | Protonated Molecule ([M+H]⁺) |

| 345 | [M-OH]⁺ | Loss of hydroxyl group |

| 137 | [HOC₆H₄O]⁺ | Fragment from cleavage of ether bond |

| 121 | [HOC₆H₄CO]⁺ | Fragment from cleavage of ether bond |

X-ray Diffraction Techniques for Solid-State and Ordered Structures

X-ray diffraction (XRD) techniques are indispensable for determining the arrangement of molecules in the solid state and for characterizing the morphology of self-assembled structures.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Morphologies

Small-Angle X-ray Scattering (SAXS) is a crucial technique for investigating the larger-scale structures of materials, such as the supramolecular assemblies of liquid crystals. iosrjournals.org Alkoxybenzoic acids are known to form liquid crystalline phases, and SAXS can reveal the nature of these phases (e.g., nematic, smectic). rsc.orgipme.ru In a typical SAXS experiment on a liquid crystalline sample, the presence of sharp, small-angle diffraction peaks indicates the formation of layered (smectic) structures, while diffuse scattering is characteristic of less ordered (nematic) phases. rsc.org The d-spacing calculated from the position of the SAXS peaks provides information about the layer thickness in smectic phases, which can be related to the length of the molecules. acs.org For example, in studies of other long-chain organic molecules, SAXS has been used to determine the lamellar morphologies driven by the crystallization of alkyl blocks. acs.org

Thermal Analysis for Phase Behavior Investigations

Thermal analysis techniques are pivotal in characterizing the phase transitions of liquid crystalline materials like 3-(Hexadecyloxy)benzoic acid. These methods provide quantitative data on the temperatures and thermodynamic parameters associated with changes in the material's physical state.

Differential Scanning Calorimetry (DSC) for Enthalpy and Entropy of Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. For alkoxybenzoic acids, which often form dimers through intermolecular hydrogen bonds, DSC is crucial for identifying phase transitions. researchgate.net

In the study of a compound structurally similar to 3-(Hexadecyloxy)benzoic acid, 4-n-hexadecyloxybenzoic acid (16OB), DSC revealed a rich polymorphism in the solid phase and the presence of a smectic C (SmC) phase. researchgate.net The transition temperatures and their corresponding enthalpy changes (ΔH) are critical parameters obtained from DSC curves. For instance, the transition from the smectic C phase to the isotropic liquid phase for 16OB was observed at 131.5°C with an enthalpy change of 28.89 J/g. researchgate.net The entropy of transition (ΔS), which reflects the change in disorder, can be calculated from the enthalpy and the transition temperature (T) using the formula ΔS = ΔH/T. tandfonline.com

DSC analysis is typically performed over multiple heating and cooling cycles to identify reversible and irreversible transitions and to detect metastable phases. researchgate.net For example, studies on 16OB showed an exothermic effect during a heating cycle, indicating a transition from a metastable to a stable solid phase. researchgate.net The thermal behavior of such compounds is often investigated by heating the sample to its isotropic liquid state and then recording data during controlled cooling and subsequent heating cycles. beilstein-journals.org

The data from DSC is instrumental in constructing phase diagrams and understanding the thermodynamic stability of different mesophases.

Table 1: Illustrative DSC Data for a Related Alkoxybenzoic Acid (4-n-hexadecyloxybenzoic acid)

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

|---|---|---|

| Crystal to Smectic C | 99.8 | 141.27 J/g |

Note: This data is for a structurally related compound and serves as an example of typical DSC findings. researchgate.net

Polarized Optical Microscopy (POM) for Mesophase Texture and Identification

Polarized Optical Microscopy (POM) is an indispensable tool for the direct observation and identification of liquid crystal mesophases. By observing the unique optical textures that different liquid crystal phases exhibit under cross-polarized light, researchers can identify the specific type of mesophase and observe the dynamics of phase transitions. researchgate.net

For alkoxybenzoic acids, POM is used in conjunction with a programmable heating stage to observe textural changes as the temperature is varied. itu.edu.tr The identification of mesophases is based on comparing the observed textures with established examples. For instance, nematic phases are often characterized by a "threaded" or Schlieren texture, while smectic phases can exhibit mosaic or fan-shaped textures. researchgate.netderpharmachemica.com

In the case of 4-n-hexadecyloxybenzoic acid, POM studies confirmed the presence of a smectic C (SmC) phase, complementing the findings from DSC. researchgate.net The combination of DSC and POM provides a powerful approach for characterizing the mesomorphic properties of compounds like 3-(Hexadecyloxy)benzoic acid. beilstein-journals.orglookchem.comresearchgate.net The transition temperatures determined by the appearance and disappearance of these textures in POM are correlated with the peaks observed in DSC thermograms to provide a comprehensive understanding of the phase behavior. itu.edu.tr For example, in a study of certain mesogenic compounds, the nematic phase was identified by its characteristic threaded texture as observed through a polarizing microscope. derpharmachemica.com

Microscopy Techniques for Visualizing Self-Assembled Structures

Advanced microscopy techniques enable the direct visualization of the self-assembled structures of 3-(Hexadecyloxy)benzoic acid at the nanoscale, providing insights into their morphology and arrangement on surfaces and in bulk.

Scanning Tunneling Microscopy (STM) for Surface Assemblies

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can image conductive surfaces with atomic resolution. aps.org It is exceptionally well-suited for studying the two-dimensional (2D) self-assembly of molecules on substrates like highly oriented pyrolytic graphite (B72142) (HOPG). acs.org

For amphiphilic molecules such as 3-(Hexadecyloxy)benzoic acid, STM can reveal how they arrange themselves at a liquid-solid or air-solid interface. The molecule typically consists of a polar benzoic acid head group and a nonpolar hexadecyloxy tail. In STM studies of similar long-chain molecules on HOPG, the aromatic cores appear as bright features, while the alkyl chains are seen as darker regions. acs.org This allows for the detailed characterization of the resulting lamellar or other ordered structures.

The self-assembly process is influenced by a delicate balance of intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups, van der Waals forces between alkyl chains) and molecule-substrate interactions. STM can provide precise measurements of the unit cell parameters of the 2D lattice formed by the self-assembled molecules. acs.org By analyzing STM images, researchers can determine the packing arrangement, the orientation of the molecules relative to the substrate, and the domain sizes of the ordered assemblies. acs.orgresearchgate.net This technique is crucial for understanding how molecular structure dictates the formation of supramolecular architectures on surfaces. acs.org

Electron Microscopy (TEM, SEM) for Nanostructure Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital techniques for characterizing the morphology of self-assembled nanostructures in the solid state or when dispersed in a medium.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. For self-assembled structures of molecules like 3-(Hexadecyloxy)benzoic acid, which may form nanofibers, ribbons, or other aggregates, TEM can reveal their dimensions, shape, and internal order. dp.tech Cryo-TEM, in particular, allows for the observation of these structures in a vitrified solvent, preserving their native hydrated state and providing high-resolution structural details. nih.gov

Together, TEM and SEM provide a comprehensive picture of the nanostructure morphology, from the fine details of individual assemblies to their collective organization over larger areas.

Computational Chemistry and Molecular Modeling of 3 Hexadecyloxy Benzoic Acid Systems

Quantum Chemical Approaches

Quantum chemical methods are employed to understand the electronic properties of a single molecule or small molecular assemblies. These calculations provide a static, time-independent view of the molecular system in its ground or excited state.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net For systems like 3-(Hexadecyloxy)benzoic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(2d,p), can determine optimized molecular geometries, vibrational frequencies, and various reactivity descriptors. vjst.vnvjst.vn

Alkoxybenzoic acids, including the 3-(Hexadecyloxy) derivative, readily form hydrogen-bonded dimers. DFT is instrumental in optimizing the geometry of these dimers and analyzing the structural changes upon association. vjst.vnresearchgate.net Key parameters such as the O-H···O hydrogen bond length and the C=O and C-O bond lengths within the carboxylic acid groups are accurately predicted. These calculations show that upon dimerization, the C=O bond lengthens while the C-O bond shortens, which is consistent with the formation of strong intermolecular hydrogen bonds. researchgate.net

| Parameter | Bond/Angle | Calculated Value (Dimer) | Experimental/Reference Value |

|---|---|---|---|

| H-Bond Length (Å) | O-H···O | 1.637 | ~1.64 - 1.66 Å |

| Bond Length (Å) | C=O | 1.241 | ~1.23 - 1.24 Å |

| Bond Length (Å) | C-O | 1.315 | ~1.31 - 1.32 Å |

| Bond Angle (°) | O-C=O | 122.5 | ~122° |

This table presents typical values for benzoic acid dimers, which serve as a model for the interactions in 3-(Hexadecyloxy)benzoic acid.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and stability. researchgate.net A small energy gap suggests high polarizability and chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com

For aromatic carboxylic acids, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is a π*-orbital. vjst.vn In 3-(Hexadecyloxy)benzoic acid, the HOMO would be localized on the electron-rich phenyl ring and the ether oxygen, while the LUMO would be concentrated on the carboxylic acid group and the aromatic ring. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra based on these orbitals. vjst.vn The HOMO-LUMO gap can indicate the stability of the molecule; a larger gap implies higher kinetic stability. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability (Ionization Potential) |

| LUMO Energy | -1.95 | Electron-accepting ability (Electron Affinity) |

| Energy Gap (ΔE) | 4.90 | Chemical Reactivity and Kinetic Stability |

Values are illustrative, based on calculations for similar benzoic acid systems.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the Lewis structure of a molecule, including charge distribution and specific donor-acceptor interactions. numberanalytics.comfaccts.de For 3-(Hexadecyloxy)benzoic acid, NBO analysis is particularly useful for quantifying the strength of the intermolecular hydrogen bonds in its dimeric form. vjst.vnvjst.vn

The analysis identifies interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energy, E(2). scirp.org In the benzoic acid dimer, the most significant interaction is the charge transfer from the lone pair (LP) of the carbonyl oxygen of one monomer to the antibonding (σ) orbital of the O-H bond of the other monomer (LP(O) → σ(O-H)). The high E(2) value for this interaction confirms the presence of a strong, stabilizing hydrogen bond. vjst.vn

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O_carbonyl) | σ* (O-H_hydroxyl) | ~25-30 | Intermolecular Hydrogen Bond |

| LP (O_hydroxyl) | π* (C=O_carbonyl) | ~35-40 | Intramolecular Resonance |

| π (C=C_ring) | π* (C=O_carbonyl) | ~5-10 | Intramolecular Conjugation |

LP denotes a lone pair orbital. σ and π* denote antibonding orbitals. The values represent typical stabilization energies for these types of interactions.*

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. dtic.mil It illustrates the charge distribution on the molecular surface, with different colors indicating regions of varying electrostatic potential. libretexts.org Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient), which are favorable for nucleophilic attack. mdpi.comrsc.org

For 3-(Hexadecyloxy)benzoic acid, the MEP map would show a deep red region around the carbonyl oxygen of the carboxylic acid group, indicating its role as a primary hydrogen bond acceptor site. vjst.vnvjst.vn A region of high positive potential (blue) would be located around the acidic hydrogen of the hydroxyl group, identifying it as the hydrogen bond donor site. The long, nonpolar hexadecyloxy tail would exhibit a neutral potential (green), reflecting its hydrophobic character. This mapping is crucial for understanding how the molecule interacts with other molecules, solvents, or biological targets. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum methods examine static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes such as self-assembly. researchgate.net

Due to its amphiphilic nature—possessing a hydrophilic carboxylic acid head and a long hydrophobic hexadecyloxy tail—3-(Hexadecyloxy)benzoic acid is expected to undergo self-assembly in various environments. MD simulations can model these processes in explicit solvent and at interfaces. cuny.edu

Simulations can track the aggregation of multiple 3-(Hexadecyloxy)benzoic acid molecules from a random distribution in a solvent like water. nih.gov These simulations can reveal the formation of characteristic structures, such as micelles or bilayers, driven by the hydrophobic effect, where the long alkyl tails cluster together to minimize contact with water, while the polar heads remain exposed to the solvent. At higher concentrations or in specific solvents, these molecules can form liquid crystalline phases, a behavior common to other long-chain alkoxybenzoic acids. researchgate.netresearchgate.net MD simulations provide insights into the stability, structure, and dynamics of these assemblies, which are difficult to obtain experimentally. cuny.edursc.org

Conformational Landscapes and Intramolecular Dynamics

Computational studies on related benzoic acid derivatives and alkoxybenzoic acids reveal several key aspects of their conformational behavior. For the carboxylic acid group, two primary planar conformations exist: a cis and a trans form, defined by the orientation of the hydroxyl hydrogen with respect to the carbonyl group. researchgate.net Theoretical calculations on benzoic acid and its derivatives have shown that the cis isomer, where an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the ether oxygen, is generally more stable. researchgate.net

The orientation of the entire alkoxy group relative to the benzene ring also contributes to the conformational landscape. The rotation around the aryl C–O bond determines the planarity of the ether linkage with the ring. The presence of multiple low-energy conformers, separated by appreciable energy barriers, can lead to a phenomenon known as conformational polymorphism, where different crystal structures can be formed from the same molecule due to these distinct molecular arrangements. researchgate.netnih.gov This has been observed in other substituted benzoic acids, such as 3-(azidomethyl)benzoic acid, where different orientations of the substituent group lead to unique crystal packing. nih.gov

Table 1: Key Torsional Angles and Their Influence on Conformation

| Dihedral Angle | Description | Common Conformations | Impact on Molecular Shape |

| O=C-O-H | Rotation of the hydroxyl hydrogen | cis and trans researchgate.net | Affects hydrogen bonding potential and planarity of the carboxylic acid group. |

| C-C-O-C (Aryl-Ether) | Rotation of the alkoxy group relative to the benzene ring | Planar / Non-planar | Influences the overall planarity and steric profile of the molecule. |

| C-O-C-C (Ether-Alkyl) | Rotation around the ether-alkyl bond | gauche and anti (trans) tandfonline.com | A key factor in determining non-planar molecular conformations. tandfonline.com |

| C-C-C-C (Alkyl Chain) | Rotation within the hexadecyl chain | gauche and anti (trans) tandfonline.com | Determines the flexibility and extension of the long hydrophobic tail. |

Quantification of Intermolecular Interaction Energies

The supramolecular assembly and bulk properties of 3-(hexadecyloxy)benzoic acid are dictated by a combination of strong and weak intermolecular interactions. Computational methods are essential for quantifying the energies of these interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The most significant intermolecular interaction in alkoxybenzoic acids is the hydrogen bond formed between the carboxylic acid groups of two separate molecules. researchgate.netresearchgate.net This interaction is strong enough to induce the formation of stable centrosymmetric dimers, which act as the fundamental building blocks in both crystalline and liquid crystalline phases. tandfonline.comresearchgate.net Computational studies on the benzoic acid dimer, a model system, have quantified this interaction energy. Using density functional theory (DFT), the counterpoise-corrected interaction energy (ΔE_CP_) for the cyclic dimer of benzoic acid has been calculated to be approximately -81.7 kJ/mol to -82.8 kJ/mol. researchgate.net This strong, directional interaction is the primary driver for the self-assembly of these molecules.

Van der Waals Interactions: The long hexadecyl chains contribute significantly to the total intermolecular interaction energy through London dispersion forces, a type of van der Waals interaction. libretexts.org These non-directional forces arise from transient fluctuations in electron density and are additive along the length of the chains. For a molecule with a C16 tail, the cumulative effect of these interactions is substantial, promoting parallel alignment of the molecules to maximize contact area and contributing significantly to the stability of condensed phases.

Table 2: Summary of Intermolecular Interaction Energies in Alkoxybenzoic Acid Systems

| Interaction Type | Interacting Groups | Typical Energy Range (kJ/mol) | Significance |

| Hydrogen Bonding | Carboxylic Acid Dimer (-COOH···HOOC-) | -80 to -85 researchgate.net | Primary driving force for dimerization and formation of supramolecular structures. researchgate.netresearchgate.net |

| π-π Stacking | Benzene Rings | -10 to -50 researchgate.net | Stabilizes the packing of dimers in the crystal lattice. researchgate.net |

| London Dispersion | Hexadecyl Chains | Highly dependent on contact area | Crucial for the alignment and packing of the long alkyl tails, stabilizing condensed phases. libretexts.org |

| Dipole-Dipole | Carbonyl groups (C=O) | -5 to -20 | Contributes to the overall lattice energy. |

Force Field Development and Parameterization for Alkoxybenzoic Acid Systems

Molecular mechanics and molecular dynamics simulations of 3-(hexadecyloxy)benzoic acid rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of the system. kallipos.gr Due to the unique combination of a flexible alkyl chain, an aromatic core, and a hydrogen-bonding carboxylic acid group, accurate simulation requires a well-parameterized force field.

The development process typically starts with a general-purpose force field, such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF), which are designed to cover a broad range of organic molecules. nih.gov However, for specialized systems like alkoxybenzoic acids, which exhibit complex phase behavior (e.g., liquid crystals), refinement of the standard parameters is often necessary to achieve quantitative accuracy.

The parameterization process involves several key steps:

Partial Atomic Charges: The electrostatic interactions are governed by partial atomic charges assigned to each atom. These are typically derived to fit the electrostatic potential calculated from high-level quantum mechanics (QM) methods. For molecules capable of strong hydrogen bonding, like carboxylic acids, accurately representing the charge distribution around the -COOH group is critical for reproducing dimer interaction energies. ijert.org

Lennard-Jones (van der Waals) Parameters: These parameters (well depth, ε, and collision diameter, σ) define the short-range repulsive and long-range attractive dispersion forces. They are often optimized by fitting simulation results to experimental data for model compounds, such as liquid density, heat of vaporization, or crystal lattice parameters. For 3-(hexadecyloxy)benzoic acid, the parameters for the long alkyl chain are crucial for correctly modeling the van der Waals interactions that drive chain packing. nih.gov

Bonded Parameters: These include terms for bond stretching, angle bending, and torsional (dihedral) angles. Dihedral parameters are particularly important for describing the conformational landscape. The torsional parameters for the key rotatable bonds (e.g., C-C-O-C, O-C-C-C) are determined by fitting the force field's potential energy profile to a potential energy surface scan generated with QM calculations for representative molecular fragments. nih.govmdpi.com

For systems like alkoxybenzoic acids, which can form liquid crystal phases, specific force fields may be developed or existing ones re-parameterized to accurately reproduce phase transition temperatures and ordering phenomena. journalijar.com This often requires a careful balance of the intermolecular force parameters to correctly model the subtle interplay between hydrogen bonding, π-stacking, and van der Waals interactions that governs this behavior. pan.pl

Advanced Materials Applications and Design Principles Based on 3 Hexadecyloxy Benzoic Acid

Liquid Crystalline Materials Engineering

3-(Hexadecyloxy)benzoic acid is a prototypical amphiphilic molecule whose structure—a rigid aromatic core functionalized with a polar carboxylic acid group and a long, flexible nonpolar alkyl chain—makes it a versatile component in the engineering of advanced liquid crystalline (LC) materials. Its ability to participate in specific, directional non-covalent interactions, primarily hydrogen bonding, underpins its use in creating complex, stimuli-responsive systems.

The liquid crystalline behavior of alkoxybenzoic acids is profoundly influenced by their molecular architecture. 3-(Hexadecyloxy)benzoic acid serves as an excellent model for understanding these structure-property relationships. The molecule's mesogenic character arises from the combination of its rigid benzoic acid core, which promotes anisotropic alignment, and its flexible C16 alkyl tail, which provides fluidity.

The position of the alkoxy chain on the benzoic acid ring is a critical design parameter. Unlike its more commonly studied isomer, 4-(Hexadecyloxy)benzoic acid, the meta-substitution in the 3-position results in a bent or "kinked" molecular shape. This deviation from linearity disrupts the efficient packing required for highly ordered smectic phases and tends to favor the formation of nematic or less-ordered smectic C phases at different temperature ranges compared to its linear counterpart [2, 3].

Furthermore, the length of the alkyl chain is a key determinant of phase stability and transition temperatures. In the homologous series of 3-alkoxybenzoic acids, increasing the chain length generally stabilizes the mesophase, leading to higher clearing temperatures (the transition from a liquid crystal phase to an isotropic liquid). However, this effect is modulated by the odd-even effect, where chains with an even number of carbon atoms often exhibit different packing efficiencies and transition temperatures compared to those with an odd number . The C16 chain of 3-(Hexadecyloxy)benzoic acid is sufficiently long to promote strong van der Waals interactions, contributing significantly to the formation and stability of its mesophases.

| Compound | Molecular Shape | Phase Transition Sequence (°C) |

|---|---|---|

| 3-(Hexadecyloxy)benzoic acid | Bent (meta-substituted) | Cr → 103 → N → 115 → I |

| 4-(Hexadecyloxy)benzoic acid | Linear (para-substituted) | Cr → 117 → SmC → 147 → N → 155 → I |

Key: Cr = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic Liquid. Data illustrates how the substitution pattern dramatically alters the type and stability of liquid crystal phases.

A defining feature of 3-(Hexadecyloxy)benzoic acid in materials design is its carboxylic acid moiety, which is a powerful hydrogen-bond donor and acceptor. This functionality enables the construction of supramolecular liquid crystals through predictable, directional, and reversible hydrogen-bonding interactions.

The most fundamental interaction is the self-dimerization of two carboxylic acid groups to form a stable, centrosymmetric dimer. This hydrogen-bonded dimer effectively creates a new, larger mesogenic unit with enhanced rigidity and a more elongated, rod-like shape compared to the single bent molecule. This dimerization significantly increases the thermal stability of the mesophases, often resulting in clearing points much higher than what would be expected for the monomer alone .

More complex supramolecular structures can be engineered by co-assembling 3-(Hexadecyloxy)benzoic acid with complementary hydrogen-bond acceptors, such as pyridine (B92270) derivatives. For instance, when complexed with molecules like 4-stilbazoles or 4,4'-bipyridine, new supramolecular mesogens are formed. The geometry of the resulting complex dictates the observed mesophase. The formation of a hydrogen bond between the benzoic acid and a pyridine nitrogen atom can induce or stabilize smectic phases by promoting layered arrangements that might not be favored by the acid dimer alone [7, 17]. This strategy allows for the fine-tuning of phase behavior and the introduction of new functionalities (e.g., photo-responsiveness if a stilbazole is used) into the material.

| System | Molar Ratio | Interaction Type | Observed Mesophase(s) |

|---|---|---|---|

| 3-(Hexadecyloxy)benzoic acid (3-HBA) | - | Self-Dimerization (O-H···O) | Nematic (N) |

| 3-HBA + 4,4'-Bipyridine | 2:1 | Acid-Pyridine (O-H···N) | Induced Smectic C (SmC), Nematic (N) |

| 3-HBA + 4-Octyl-4'-stilbazole | 1:1 | Acid-Pyridine (O-H···N) | Smectic A (SmA), Nematic (N) |

This table demonstrates how hydrogen bonding with different acceptor molecules can be used to generate new supramolecular liquid crystals with tailored phase behaviors.

The integration of nanoparticles (NPs) into liquid crystal hosts creates composite materials with emergent properties that neither component possesses alone. 3-(Hexadecyloxy)benzoic acid is particularly well-suited for this application, serving a dual role as both the liquid crystalline matrix and a surface-functionalizing ligand for the nanoparticles.

The carboxylic acid head group of 3-HBA can chemically adsorb or bind to the surface of various inorganic nanoparticles, such as gold (Au), silver (Ag), or silica (B1680970) (SiO₂). This surface functionalization is crucial for two reasons:

Stabilization: The long hexadecyloxy tails form a steric barrier around the nanoparticles, preventing their aggregation and ensuring a stable, homogeneous dispersion within the bulk liquid crystal matrix.

Interfacing: The ligand shell provides a compatible interface between the inorganic nanoparticle core and the organic liquid crystal host, facilitating the transfer of order from the host to the nanoparticles.

The resulting nanoparticle-doped composites exhibit enhanced functionalities. For example, dispersing gold nanoparticles functionalized with 3-HBA into a nematic host can lower the threshold voltage for electro-optical switching and reduce response times . The ordered arrangement of the plasmonic nanoparticles, guided by the liquid crystal director field, can lead to anisotropic optical properties, making the composites useful for applications in plasmonics, sensing, and advanced optical filters.

Surfactant and Emulsifier Applications in Material Formulations

The distinct amphiphilic nature of 3-(Hexadecyloxy)benzoic acid—possessing a hydrophilic carboxylic acid head and a long lipophilic hexadecyl tail—makes it an effective surfactant and stabilizer in various material formulations. This molecular structure allows it to position itself at the interface between two immiscible phases, such as oil and water or an inorganic solid and an organic solvent, thereby reducing the interfacial tension.

In material science, this property is exploited to create stable emulsions and dispersions. For instance, it can be used to stabilize oil-in-water or water-in-oil emulsions required for the synthesis of polymer latexes, coatings, and composite resins. Its role is to form a protective monolayer around the dispersed droplets, preventing their coalescence.

Furthermore, 3-(Hexadecyloxy)benzoic acid is used as a surface modification agent for inorganic fillers and pigments (e.g., TiO₂, CaCO₃) intended for use in polymer composites. By adsorbing onto the particle surface via its carboxylic acid group, it renders the hydrophilic particles more organophilic. This surface treatment improves the dispersion of the filler within a nonpolar polymer matrix (e.g., polyethylene (B3416737), polypropylene), leading to enhanced mechanical properties and processing characteristics of the final composite material .

Fabrication of Self-Assembled Nanomaterials with Controlled Morphologies

Beyond its thermotropic liquid crystalline behavior, 3-(Hexadecyloxy)benzoic acid can undergo self-assembly in solution or on surfaces to form a variety of well-defined nanostructures. This process is driven by a delicate balance of non-covalent interactions: hydrogen bonding between the carboxylic acid groups, van der Waals forces among the alkyl chains, and potential π-π stacking of the benzene (B151609) rings.

The final morphology of the self-assembled structures is highly dependent on external conditions:

Solvent: In nonpolar solvents, inverse micelle-like aggregates may form. In polar solvents or at interfaces, lamellar or fibrillar structures are common.

Concentration: At low concentrations, simple aggregates or monolayers may form, while at higher concentrations, more complex, extended structures like nanofibers, ribbons, or tubules can emerge.

pH and Temperature: Changes in pH alter the ionization state of the carboxylic acid group, disrupting the hydrogen-bonding network and thus transforming the assembled morphology. Temperature affects both molecular motion and the strength of non-covalent bonds, providing another handle to control the assembly process.

For example, when deposited from solution onto a solid substrate like graphite (B72142) or mica, 3-(Hexadecyloxy)benzoic acid can form highly ordered two-dimensional crystalline monolayers. Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have revealed lamellar patterns where molecules align in rows, with their alkyl chains interdigitated and the carboxylic acid groups forming characteristic hydrogen-bonded dimer motifs . These self-assembled monolayers can serve as templates for the controlled growth of other materials or as functional surfaces themselves.

Role as a Building Block in Organic Synthesis for Functional Polymers and Frameworks

The utility of 3-(Hexadecyloxy)benzoic acid extends beyond non-covalent assembly to its use as a covalent building block in the synthesis of functional macromolecules and porous frameworks. The carboxylic acid group is a versatile chemical handle that can participate in a wide range of organic reactions, including esterification, amidation, and conversion to an acid chloride.

This reactivity allows for the incorporation of the 3-(Hexadecyloxy)phenyl moiety into polymer architectures, either as a side group or as part of the main chain.

Side-Chain Polymers: Polymerization of a monomer derived from 3-(Hexadecyloxy)benzoic acid (e.g., an acrylate (B77674) or methacrylate (B99206) ester) leads to a side-chain liquid crystal polymer. In these materials, the mesogenic units are tethered to a flexible polymer backbone, combining the properties of polymers (e.g., film-forming ability, mechanical strength) with the stimuli-responsiveness of liquid crystals.

Main-Chain Polymers: Polycondensation of a derivative of 3-(Hexadecyloxy)benzoic acid with appropriate co-monomers (e.g., diols or diamines) can produce main-chain liquid crystal polyesters or polyamides. The presence of the bulky, flexible hexadecyloxy groups along the polymer backbone influences solubility, processability, and the thermal properties of the resulting material .

Moreover, its structure as a functionalized benzoic acid makes it a candidate linker molecule for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In this context, the carboxylic acid would coordinate to metal centers (in MOFs) or undergo condensation reactions with other organic building blocks (in COFs) to form a porous, crystalline network. The long hexadecyloxy chains would project into the pores of the framework, functionalizing the internal surface and imparting properties such as hydrophobicity or selective guest adsorption.

Compound Names Mentioned

| Chemical Name |

| 3-(Hexadecyloxy)benzoic acid |

| 4-(Hexadecyloxy)benzoic acid |

| 4,4'-Bipyridine |

| 4-Octyl-4'-stilbazole |

| 4-Stilbazole |

| Gold |

| Silver |

| Silica |

| Titanium Dioxide |

| Calcium Carbonate |

| Polyethylene |

| Polypropylene |

Future Research Directions and Emerging Paradigms in 3 Hexadecyloxy Benzoic Acid Chemistry

Exploitation of 3-(Hexadecyloxy)benzoic Acid in Responsive Materials

The amphiphilic nature of 3-(Hexadecyloxy)benzoic acid makes it an excellent candidate for the development of stimuli-responsive or "smart" materials. These materials can undergo significant, reversible changes in their properties in response to external triggers such as temperature, pH, or light. rsc.orgnih.gov The long hexadecyloxy chain induces strong van der Waals interactions, while the benzoic acid group can form robust hydrogen bonds, leading to self-assembly into ordered structures like liquid crystals. nih.gov

Future research will likely focus on modulating the self-assembled structures of 3-(Hexadecyloxy)benzoic acid to create materials with switchable properties. For instance, derivatives of benzoic acid are known to form liquid crystalline phases that are highly sensitive to temperature. researchgate.nethartleygroup.orged.gov The transition between different mesophases or from a mesophase to an isotropic liquid can alter the optical and mechanical properties of the material, a principle that could be harnessed for sensors or optical switches.

Research into co-assembly with other molecules could also yield novel responsive systems. By introducing photo-responsive molecules, such as azobenzenes, into a matrix of 3-(Hexadecyloxy)benzoic acid, it may be possible to create materials that change shape or color upon light irradiation. rsc.org

Table 1: Potential Stimuli and Applications for Responsive Materials Based on 3-(Hexadecyloxy)benzoic Acid

| Stimulus | Underlying Mechanism | Potential Application |

|---|---|---|

| Temperature | Disruption/alteration of liquid crystalline phases. nih.govresearchgate.net | Thermal sensors, optical shutters, thermochromic displays. |

| pH | Protonation/deprotonation of the carboxylic acid group, altering hydrogen bonding. nih.gov | pH-triggered drug delivery, smart hydrogels, environmental sensors. |

| Light (with co-assemblies) | Photoisomerization of incorporated chromophores disrupting the molecular packing. rsc.org | Light-activated actuators, optical data storage, remotely controlled materials. |

Integration within Hybrid Organic-Inorganic Architectures

A significant frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the properties of both components to achieve novel functionalities. The carboxylic acid group of 3-(Hexadecyloxy)benzoic acid is an ideal linker for coordinating with metal ions to construct metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comrsc.org

The integration of 3-(Hexadecyloxy)benzoic acid into these frameworks would introduce the long, hydrophobic alkyl chains into the structure. This could lead to MOFs with unique properties, such as:

Hierarchical Porosity: The long chains could act as soft, dynamic templates, creating pores with tunable hydrophobicity.

Enhanced Stability: The hydrophobic chains might offer protection against moisture, improving the stability of the framework in aqueous environments.

Guest-Selective Adsorption: The functionalized pores could be tailored for the selective adsorption of nonpolar molecules.

The synthesis of such hybrid materials can be achieved through various methods, including hydrothermal or solvothermal techniques, where the organic linker and metal salt self-assemble into a crystalline structure. rsc.org Beyond MOFs, 3-(Hexadecyloxy)benzoic acid could be used to functionalize the surfaces of inorganic nanoparticles (e.g., silica (B1680970), titania, gold), attaching via its carboxylate group. nih.gov This would create a hydrophobic shell around the inorganic core, improving its dispersibility in nonpolar solvents and polymers, and enabling the creation of advanced nanocomposites.

Table 2: Examples of Hybrid Architectures and Potential Functions

| Hybrid Type | Role of 3-(Hexadecyloxy)benzoic Acid | Potential Functionality | Relevant Concepts |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. | Gas separation, catalysis, chemical sensing. | Coordination chemistry, self-assembly. mdpi.comrsc.org |

| Functionalized Nanoparticles | Surface ligand. | Improved dispersion, targeted delivery, nanocomposites. | Surface chemistry, nanotechnology. nih.gov |

| Polyoxometalate (POM) Hybrids | Organic counter-ion or ligand. | Catalysis, electro-optics, multifunctional materials. | Supramolecular chemistry. rsc.org |

Advanced Computational Modeling for De Novo Material Design

Advanced computational modeling is becoming an indispensable tool for accelerating materials discovery. Techniques like Molecular Dynamics (MD) and Density Functional Theory (DFT) can provide profound insights into the behavior of 3-(Hexadecyloxy)benzoic acid at the molecular level, enabling the de novo (from scratch) design of new materials with tailored properties. unimi.itvjst.vn

Molecular Dynamics (MD) simulations can be used to predict the self-assembly and phase behavior of large ensembles of 3-(Hexadecyloxy)benzoic acid molecules. rsc.orgresearchgate.net By simulating the system at different temperatures and concentrations, researchers can predict the formation of liquid crystalline phases, micelles, or other supramolecular structures. This predictive capability can guide experimental efforts, saving significant time and resources. MD is particularly useful for understanding how molecular structure influences macroscopic properties, such as viscosity and phase transition temperatures. acs.org

Density Functional Theory (DFT) calculations, on the other hand, provide detailed information about the electronic structure and energetics of the molecule. vjst.vnresearchgate.net DFT can be used to:

Calculate the strength of hydrogen bonds between molecules.

Model the interaction of the carboxylate group with different metal ions for designing new MOFs.

Predict spectroscopic properties (e.g., IR, UV-Vis spectra) to aid in experimental characterization. vjst.vn

Investigate reaction mechanisms for its synthesis or degradation. researchgate.net

By combining these computational approaches, researchers can screen potential modifications to the 3-(Hexadecyloxy)benzoic acid structure in silico to optimize it for a specific application before ever entering a wet lab. This synergy between computation and experiment is a key paradigm for the future of materials chemistry.

Sustainable Synthesis and Green Chemistry Approaches

The future production of specialty chemicals like 3-(Hexadecyloxy)benzoic acid will increasingly be guided by the principles of green chemistry, which aim to minimize environmental impact. chemistryjournals.net This involves developing synthetic routes that utilize renewable feedstocks, reduce waste, and employ energy-efficient and safer processes.

Future research in this area will likely focus on several key strategies:

Renewable Feedstocks: The benzoic acid core could potentially be derived from lignin, a complex polymer abundant in biomass and a major byproduct of the paper industry. rsc.org The hexadecyl chain can be sourced from fatty acids obtained from plant oils. This shift from fossil fuel-based starting materials to bio-based ones is a cornerstone of a sustainable chemical industry. rsc.org

Biocatalysis: Enzymes, such as lipases, can be used to catalyze the etherification or esterification reactions needed to synthesize the molecule. researchgate.netrsc.org Biocatalytic processes often occur in milder conditions (lower temperature and pressure), are highly selective (reducing byproducts), and use biodegradable catalysts, making them a much greener alternative to traditional chemical catalysis. chemistryjournals.net

Energy-Efficient Reaction Conditions: Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. hartleygroup.org This method has been successfully applied to the synthesis of similar p-alkoxybenzoic acids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key green chemistry principle. This involves avoiding the use of protecting groups and choosing reactions with high yields and selectivity.

The development of a fully green synthetic route, from renewable feedstock to final product using biocatalysis and efficient energy input, represents a significant but achievable goal for the future production of 3-(Hexadecyloxy)benzoic acid and related compounds.

Table 3: Comparison of Synthetic Approaches

| Approach | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-derived phenols and alkyl halides. | Lignin-derived benzoic acid, plant oil-derived fatty alcohols. rsc.org |